7-(2,5-dimethylbenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2,5-dimethylbenzyl)-3-methyl-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H34N6O2 and its molecular weight is 438.576. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Activity
Research has identified a series of purine-2,6-dione derivatives as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing promise for antidepressant and anxiolytic properties. A specific compound demonstrated antidepressant-like effects in the forced swim test and anxiolytic-like activity in the four-plate test in mice, highlighting the potential for designing new 5-HT ligands with psychotropic activity (Chłoń-Rzepa et al., 2013).
Analgesic Activity
A study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with various moieties revealed significant analgesic and anti-inflammatory properties. Some compounds were found to be more effective than reference drugs, suggesting a new class of analgesic agents (Zygmunt et al., 2015).
Anticancer Activity
Research into novel substituted purine derivatives has shown promising anticancer, anti-HIV-1, and antimicrobial activities. Specific compounds exhibited high activity against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Rida et al., 2007).
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O2/c1-5-6-7-10-28-11-13-29(14-12-28)23-25-21-20(22(31)26-24(32)27(21)4)30(23)16-19-15-17(2)8-9-18(19)3/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLNNVLHFQHVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=CC(=C4)C)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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